

Acetyl Fluoride: A Comprehensive Technical Guide to Molecular Structure and Bonding

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Compound of Interest		
Compound Name:	Acetyl fluoride	
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the molecular structure, bonding, and spectroscopic properties of **acetyl fluoride** (CH₃COF). It synthesizes data from seminal experimental studies, including microwave spectroscopy and gas-phase electron diffraction, alongside computational models. Quantitative data on molecular geometry and vibrational frequencies are presented in structured tables for clarity. Detailed experimental protocols for key structural determination techniques are outlined. This document serves as a core reference for professionals requiring a fundamental understanding of this archetypal acyl fluoride.

Molecular Geometry and Structure

The three-dimensional structure of **acetyl fluoride** in the gas phase has been determined with high precision. The primary experimental techniques employed for this purpose are microwave spectroscopy and gas-phase electron diffraction (GED). These methods provide complementary information, with microwave spectroscopy yielding highly accurate rotational constants from which geometry can be inferred, and GED providing direct information about internuclear distances.

The equilibrium conformation of **acetyl fluoride** features a planar heavy-atom skeleton (C-C-O-F), with one of the methyl hydrogens eclipsing the C=O double bond.[1]

Quantitative Structural Parameters



The structural parameters of **acetyl fluoride** have been extensively measured and calculated. The data presented below are compiled from key experimental studies and are compared with values obtained from modern computational methods.

Parameter	Value (Microwave Spectroscopy)	Value (Gas Electron Diffraction)	Value (Computational MP2/6-31G)*
Bond Lengths (Å)			
r(C=O)	1.181[2]	1.185[3]	1.182
r(C-C)	1.505[2]	1.508[3]	1.506
r(C-F)	1.348[2]	1.351[3]	1.350
r(C-H) (avg.)	1.088[2]	1.090	1.089
Bond Angles (°)			
∠(O=C-C)	128.2[2]	127.5	127.8
∠(F-C-C)	110.3[2]	110.1	110.2
∠(O=C-F)	121.5	122.4	122.0
∠(H-C-H) (avg.)	109.5[2]	109.8	109.6
Dipole Moment (Debye)	2.96[1][4]	-	2.99

Bonding and Electronic Structure

The bonding in **acetyl fluoride** is defined by the interplay between the carbonyl (C=O) group and the highly electronegative fluorine atom. The carbon atom of the carbonyl group is sp^2 hybridized, forming sigma (σ) bonds with the methyl carbon, the fluorine atom, and the oxygen atom. The remaining p-orbital on the carbon overlaps with an oxygen p-orbital to form the pi (π) bond.

A defining feature is the strong inductive effect (-I) of the fluorine atom, which withdraws electron density along the C-F and C-C sigma bonds. This effect significantly polarizes the



molecule, resulting in a large molecular dipole moment of 2.96 Debye.[1][4]

Caption: Bonding diagram of **acetyl fluoride** showing σ/π bonds and the inductive effect.

Spectroscopic Properties Vibrational Spectroscopy

The vibrational spectrum of **acetyl fluoride** is well-characterized. The strong inductive effect of fluorine increases the force constant of the C=O bond, causing its characteristic stretching frequency to be higher than that observed in acetone or acetaldehyde.[5]

Vibrational Mode	Assignment	Frequency (cm ⁻¹) (Gas Phase)
Vı	C-H asymm. stretch	3020
V2	C-H symm. stretch	2955
νз	C=O stretch	1869
V4	CH₃ asymm. deform.	1445
V5	CH₃ symm. deform.	1375
V6	C-F stretch	1184
V 7	CH₃ rock	1015
V8	C-C stretch	828
V9	CCO deform.	610
V10	CCF deform.	430
V11	CH₃ torsion	~200

Data compiled from reference[5].

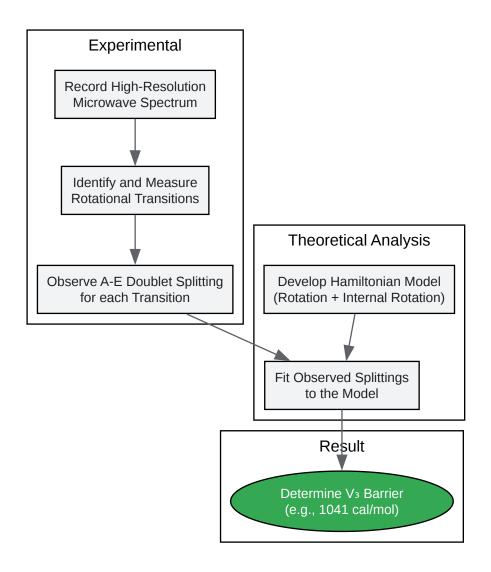
Rotational Spectroscopy and Internal Rotation

Microwave spectroscopy reveals that the methyl (–CH₃) group undergoes internal rotation about the C-C single bond. This rotation is not free but is hindered by a potential energy barrier.



The analysis of the splitting of rotational lines into doublets (A and E states) allows for a precise determination of this barrier. For **acetyl fluoride**, the threefold barrier (V₃) to internal rotation has been determined to be approximately 1041 cal/mol (4.35 kJ/mol).[1][2]

The logical workflow for determining this barrier from the microwave spectrum is outlined below.



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Caption: Workflow for determining the methyl internal rotation barrier via spectroscopy.

Experimental Protocols Microwave Rotational Spectroscopy



Objective: To determine the rotational constants, dipole moment, and internal rotation barrier of gaseous **acetyl fluoride**.

Methodology:

- Sample Preparation: A sample of **acetyl fluoride** is introduced into a high-vacuum sample cell or expanded into a vacuum chamber via a supersonic jet to achieve low pressures (mTorr range) and low temperatures (~2-4 K).[6]
- Microwave Irradiation: A pulse of microwave radiation is used to polarize the ensemble of molecules.[6] When the pulse ends, the molecules emit a coherent rotational signal known as a Free Induction Decay (FID).
- Detection: The weak FID signal is detected in the time domain. This signal contains the frequency and decay information of the rotational transitions.
- Signal Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. This results in a high-resolution spectrum where transition frequencies can be measured with high accuracy (kHz precision).
- Spectral Analysis:
 - ∘ The observed frequencies are assigned to specific quantum transitions (J, K_a , $K_e \rightarrow J'$, K'_a , K'_e).
 - For determining the dipole moment, a static electric field (Stark effect) is applied, which splits the rotational lines. The magnitude of this splitting is proportional to the dipole moment.[1]
 - The assigned transition frequencies are fitted to a rigid-rotor Hamiltonian to extract the principal rotational constants (A, B, C).
 - Fine splittings due to internal rotation are analyzed with a more complex Hamiltonian to determine the potential barrier (V₃).[2]

Gas-Phase Electron Diffraction (GED)



Objective: To determine the internuclear distances (bond lengths) and bond angles of gaseous acetyl fluoride.

Methodology:

- Sample Introduction: A continuous, narrow beam of acetyl fluoride gas is effused from a nozzle into a high-vacuum diffraction chamber.[7][8]
- Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is directed to intersect the gas jet at a right angle.
- Scattering: The electrons are elastically scattered by the randomly oriented molecules in the gas jet. The scattering creates an interference pattern.
- Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically a photographic plate, now often a CCD or imaging plate).
 [8]
- Data Reduction: The recorded 2D pattern is radially averaged to produce a 1D plot of scattering intensity versus scattering angle (or momentum transfer, s).
- Structural Refinement:
 - The total scattering intensity is composed of atomic and molecular contributions. The smooth atomic scattering background is modeled and subtracted to isolate the oscillating molecular scattering intensity, which contains the structural information.[7]
 - A theoretical molecular scattering curve is calculated based on an initial guess of the molecular geometry (bond lengths, angles).
 - A least-squares refinement process is used to adjust the structural parameters until the theoretical curve provides the best possible fit to the experimental molecular scattering curve.[3]

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